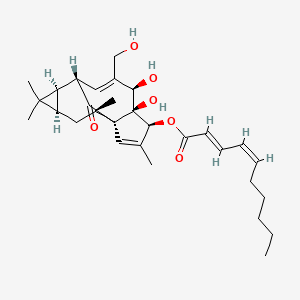

3-O-(2'E,4'Z-decadienoyl)ingenol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXZQPNIMGCMHC-JFSCPWEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Assault: Unraveling the Mechanism of Action of 3-O-(2'E,4'Z-decadienoyl)ingenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-O-(2'E,4'Z-decadienoyl)ingenol, a potent diterpenoid ester derived from the sap of Euphorbia peplus, and its close analog ingenol mebutate, have garnered significant attention for their efficacy in the topical treatment of actinic keratosis. The therapeutic success of these compounds lies in a unique, dual mechanism of action that orchestrates a rapid and localized cytotoxic effect followed by a robust, lesion-specific immune response. This technical guide provides a comprehensive overview of the molecular pathways and cellular events that underpin the pharmacological activity of this compound, offering valuable insights for researchers and professionals engaged in the development of novel dermatological and oncological therapies.

Core Mechanism: A Two-Phase Attack

The primary mechanism of action of this compound can be conceptualized as a two-phase process:

-

Phase 1: Rapid Induction of Cell Death: The initial and immediate effect of the compound is the induction of rapid cell death, primarily through necrosis and apoptosis, in the dysplastic keratinocytes of treated lesions. This targeted cytotoxicity is a direct consequence of the activation of specific intracellular signaling pathways.

-

Phase 2: Stimulation of an Inflammatory Immune Response: Following the initial wave of cell death, a secondary, indirect mechanism is triggered. The dying cells release damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which in turn recruit and activate immune cells, particularly neutrophils. This inflammatory infiltrate is crucial for clearing any remaining atypical cells and contributes to the long-term therapeutic efficacy.

Molecular Target and Signaling Pathways

The cornerstone of this compound's activity is its function as a potent agonist of Protein Kinase C (PKC) . PKC enzymes are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The PKC-Mediated Cytotoxic Cascade

This compound preferentially activates novel and classical PKC isoforms, with a particularly critical role attributed to PKC delta (PKCδ) . Activation of PKCδ initiates a downstream signaling cascade that culminates in cell death.

-

PKCδ/MEK/ERK Pathway: One of the key pathways implicated in ingenol mebutate-induced cell death is the PKCδ/MEK/ERK signaling axis. Activation of PKCδ leads to the phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase) and its downstream target ERK (Extracellular signal-regulated kinase). This pathway, often associated with cell survival, is paradoxically redirected towards a pro-apoptotic outcome in this context.

-

Induction of Interleukin Decoy Receptors: The activation of the PKC/MEK/ERK pathway has been shown to induce the expression of interleukin decoy receptors, specifically IL1R2 and IL13RA2. These decoy receptors can bind to and sequester interleukins, potentially disrupting survival signals and contributing to the demise of the dysplastic cells.

Diagram: PKC-Mediated Cell Death Pathway

Caption: PKC/MEK/ERK signaling cascade activated by this compound.

The Mitochondrial Pathway of Apoptosis

Concurrent with the PKC/MEK/ERK pathway, this compound and its analogs also trigger the intrinsic or mitochondrial pathway of apoptosis. This is a critical component of its cytotoxic effect.

-

Mitochondrial Disruption: The compound induces rapid disruption of the mitochondrial network and a decrease in mitochondrial membrane potential. This is a point of no return for the cell, committing it to apoptosis.

-

Regulation of Bcl-2 Family Proteins: The integrity of the mitochondrial membrane is tightly regulated by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 . This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

-

Cytochrome c Release and Caspase Activation: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase-3 , leading to the systematic dismantling of the cell.

Diagram: Mitochondrial Apoptosis Pathway

Caption: Induction of apoptosis via the mitochondrial pathway.

The Secondary Inflammatory Response

The initial cytotoxic phase is followed by a robust inflammatory response that is critical for the clearance of residual dysplastic cells.

-

Cytokine and Chemokine Release: The necrotic and apoptotic cells release a variety of pro-inflammatory cytokines and chemokines.

-

Neutrophil Recruitment: This release of signaling molecules leads to a significant infiltration of neutrophils into the treated area.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The recruited neutrophils are then thought to participate in antibody-dependent cellular cytotoxicity, a process that targets and eliminates any remaining atypical cells.

Diagram: Experimental Workflow for Inflammatory Response

Caption: Workflow of the secondary inflammatory response.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of this compound and related compounds.

| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |

| This compound | Anticomplement Activity | - | IC50 | 89.5 μM | |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Cell Viability | Rat Intestinal Epithelial Cells (IEC-6) | IC50 | 5.74 µg/mL | |

| Ingenol Mebutate (PEP005) | Cell Viability | Human Keratinocytes, HSC-5, HeLa | Cytotoxic Potency | 200-300 µM | |

| Ingenol Mebutate (PEP005) | Cell Viability | Cutaneous T-cell Lymphoma (HuT-78, HH) | Apoptosis Induction | 50 nM |

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or specific to the laboratory in which they were developed. However, the following sections outline the principles and key steps for the essential experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

Principle: To quantify the cytotoxic and pro-apoptotic effects of the compound on cancer and normal cells.

-

Methodology:

-

Cell Culture: Plate cells (e.g., keratinocytes, squamous cell carcinoma lines) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment (MTT/XTT Assay): Add a tetrazolium salt (e.g., MTT) to the wells. Viable cells will reduce the salt to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining): Stain treated cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (which stains the DNA of necrotic cells). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.

-

Protein Kinase C (PKC) Activation and Translocation Assay

-

Principle: To visualize the activation of PKC isoforms, which often involves their translocation from the cytosol to cellular membranes.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a short duration (e.g., 15-60 minutes).

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody specific for the PKC isoform of interest (e.g., PKCδ). Follow this with a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the subcellular localization of the PKC isoform using fluorescence or confocal microscopy. An increase in membrane-associated fluorescence indicates translocation and activation.

-

Western Blotting for Signaling and Apoptosis Proteins

-

Principle: To detect and quantify changes in the expression and phosphorylation status of key proteins in the signaling and apoptosis pathways.

-

Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against the proteins of interest (e.g., phospho-ERK, Bax, Bcl-2, cleaved caspase-3). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Mitochondrial Membrane Potential (MMP)

-

Principle: To assess mitochondrial integrity, as a loss of MMP is an early indicator of apoptosis.

-

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with a fluorescent dye that is sensitive to MMP, such as JC-1. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the MMP.

-

Conclusion

The mechanism of action of this compound is a compelling example of a multi-faceted therapeutic strategy. By directly inducing targeted cell death in dysplastic cells and subsequently orchestrating a localized immune response, the compound achieves high rates of lesion clearance. A thorough understanding of the underlying molecular pathways, centered on the activation of PKC and the induction of mitochondrial apoptosis, is paramount for the continued development and optimization of this and other ingenol-based therapies. The experimental approaches outlined in this guide provide a framework for further investigation into the nuanced pharmacology of this potent natural product.

A Technical Guide to the Discovery and Isolation of Ingenol Esters from Euphorbia kansui

For Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui, a traditional Chinese medicinal herb, are a rich source of various bioactive diterpenoids, including a notable class of compounds known as ingenol esters.[1][2] These compounds have garnered significant scientific interest due to their potential therapeutic applications, including anti-tumor and anti-viral activities.[1][3][4][5][6] This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of ingenol esters from Euphorbia kansui, with a focus on experimental protocols, quantitative data presentation, and process visualization.

Quantitative Data Summary

The isolation of ingenol esters and related diterpenes from Euphorbia kansui involves multi-step extraction and chromatographic purification processes. The yields of target compounds can vary depending on the specific protocols employed. The following tables summarize quantitative data reported in the literature.

Table 1: Extraction and Fractionation Yields

| Starting Material | Extraction Method | Extract/Fraction | Yield | Reference |

| 950.0 g dried roots of E. kansui | Ultrasonic extraction with MeOH (4 L x 3, 5 times) | Methanolic extract | 28.5 g | [4] |

| 28.5 g Methanolic extract | Liquid-liquid partitioning with EtOAc and H₂O | Ethyl acetate (EtOAc) layer | 17.6 g | [4] |

| 17.6 g EtOAc layer | Diaion HP-20 column chromatography | Fraction E3 | Not specified, but noted as the most active | [4] |

| 0.8 g Fraction E3 | Deacylation with K₂CO₃ in MeOH, followed by chromatography | 20-deoxyingenol (9) | 32 mg (4%) | [4] |

| 0.8 g Fraction E3 | Deacylation with K₂CO₃ in MeOH, followed by chromatography | Ingenol (10) | 20 mg (2.5%) | [4] |

| 0.8 g Fraction E3 | Deacylation with K₂CO₃ in MeOH, followed by chromatography | 13-oxyingenol-13-dodecanoate (11) | 7 mg (0.8%) | [4] |

Table 2: Isolated Ingenol Esters and Related Diterpenoids from E. kansui

| Compound Name | Molecular Formula | Method of Identification | Reference |

| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| 3-O-(2′E,4′E-decadienoyl)-20-O-acetylingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| 3-O-(2′E,4′Z-decadienoyl)-20-deoxyingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| 3-O-benzoyl-20-deoxyingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| 5-O-benzoyl-20-deoxyingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| Kansuiphorin C | Not specified | Spectral and physiochemical data analysis | [1] |

| 20-deoxyingenol | Not specified | Spectral and physiochemical data analysis | [1] |

| Ingenol | Not specified | Spectral and physiochemical data analysis | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of ingenol esters from Euphorbia kansui, synthesized from published research.

1. Plant Material and Extraction

-

Plant Material: The dried roots of Euphorbia kansui are pulverized into a coarse powder.

-

Extraction: The powdered root material (e.g., 950.0 g) is subjected to ultrasonic extraction with methanol (MeOH; e.g., 4 L, repeated 3-5 times for 3 hours each). The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[4]

2. Solvent Partitioning

-

The crude methanolic extract is suspended in water (H₂O) and then partitioned with an equal volume of ethyl acetate (EtOAc).

-

This liquid-liquid partitioning is repeated multiple times (e.g., 5 times) to ensure efficient separation of compounds based on their polarity.

-

The EtOAc layer, which typically contains the less polar diterpenoids including ingenol esters, is collected and concentrated. This fraction is often screened for biological activity to guide further isolation.[4]

3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure ingenol esters.

-

Initial Column Chromatography: The active EtOAc fraction is subjected to column chromatography using a macroporous adsorbent resin such as Diaion HP-20.[4]

-

Stationary Phase: Diaion HP-20

-

Mobile Phase: A stepwise gradient of MeOH-H₂O (e.g., from 50:50 to 100:0, v/v), followed by an acetone wash.[4]

-

Fraction Collection: Fractions are collected based on the elution profile and are subsequently tested for their biological activity to identify the most potent fractions (e.g., Fraction E3).[4]

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most active fractions from the initial column chromatography are further purified by RP-HPLC.[4]

-

Column: A reversed-phase C18 silica gel column (e.g., YMC-Pack Pro C18, 150 x 20 mm).[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water (H₂O) is commonly used, with the specific ratio adjusted to achieve optimal separation (e.g., 50:50, 40:60, or 90:10).[4]

-

Detection: A differential refractometer and/or a UV/VIS detector are used to monitor the elution of compounds.[4]

-

Flow Rate: A typical flow rate for semi-preparative HPLC is around 5.0 mL/min.[4]

-

4. Deacylation for Core Ingenol Scaffolds (Optional)

To obtain the core ingenol and 20-deoxyingenol structures, a deacylation step can be performed on an enriched fraction.

-

An active fraction (e.g., 0.8 g of E3) is dissolved in methanol.

-

Potassium carbonate (K₂CO₃; e.g., 160 mg) is added, and the mixture is stirred at room temperature for a set period (e.g., 4 hours).[4]

-

The progress of the deacylation reaction can be monitored by LC-MS.[4]

-

The resulting mixture containing the deacylated products is then purified using column chromatography (e.g., Diaion HP-20) and RP-HPLC as described above to yield the core ingenol skeletons.[4]

5. Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-TOF-MS) is used to determine the exact molecular weight and elemental composition.[4] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural elucidation.[7]

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy provides information about the functional groups present, while UV-Vis spectroscopy can identify chromophores.[4]

Visualizations

The following diagrams illustrate the key workflows in the isolation of ingenol esters from Euphorbia kansui.

Caption: General workflow for the isolation of ingenol esters.

References

- 1. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. [sites.ualberta.ca]

- 4. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui. [scholars.duke.edu]

- 6. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-O-(2'E,4'Z-decadienoyl)ingenol as a Protein Kinase C Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-(2'E,4'Z-decadienoyl)ingenol, also known as ingenol mebutate and PEP005, is a diterpenoid ester derived from the sap of the plant Euphorbia peplus. Initially recognized in traditional medicine, it has emerged as a potent and clinically relevant modulator of Protein Kinase C (PKC) isoforms. This technical guide provides an in-depth analysis of its mechanism of action, its effects on downstream signaling pathways, and its ultimate impact on cellular processes. The document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes complex biological pathways and workflows to support further research and drug development efforts.

Introduction to Protein Kinase C (PKC)

The PKC family comprises a group of serine/threonine kinases that are central to intracellular signal transduction, regulating a vast array of cellular functions including proliferation, differentiation, apoptosis, and immune responses. PKC isoenzymes are categorized into three main groups based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, γ (require diacylglycerol (DAG) and Ca²⁺)

-

Novel PKCs (nPKCs): δ, ε, η, θ (require DAG but are Ca²⁺-independent)

-

Atypical PKCs (aPKCs): ζ, ι/λ (do not require DAG or Ca²⁺)

The C1 domain within conventional and novel PKCs is the binding site for DAG and its functional analogs, such as phorbol esters and ingenol mebutate. Given their critical role in cell fate decisions, PKC isoforms, particularly the pro-apoptotic PKCδ, have become attractive targets for cancer therapy.[1][2]

Mechanism of Action of this compound (PEP005)

PEP005 functions as a potent activator of classical and novel PKC isoenzymes.[1] Its primary therapeutic effects, particularly its anti-cancer properties, are mediated through a distinct mechanism of PKC modulation that differs significantly from other well-known activators like phorbol 12-myristate 13-acetate (PMA).

Isoform-Specific Activation and Translocation

The pro-apoptotic effects of PEP005 in malignant cells are critically dependent on the activation of PKCδ .[1][3] Upon activation by PEP005, PKCδ undergoes a characteristic translocation from the cytosol to various cellular membranes. Unlike PMA, which primarily induces translocation of PKCδ to the plasma membrane, PEP005 prompts a rapid and distinct translocation to the nuclear membrane, perinuclear region, and mitochondria .[3][4] This differential localization is fundamental to its mechanism of action, as nuclear PKCδ can phosphorylate key substrates involved in the apoptotic cascade, such as nuclear lamin B and caspase-3.[3] The sensitivity of cancer cells to PEP005-induced apoptosis often correlates directly with the expression levels of PKCδ.[3]

Downstream Signaling Pathways

Activation of PKCδ by PEP005 triggers a cascade of downstream signaling events that ultimately determine cell fate. The two primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.

-

Activation of the Ras/Raf/MEK/ERK Pathway: PEP005 treatment leads to the phosphorylation and activation of components of the mitogen-activated protein kinase (MAPK) pathway, including Raf, MEK, and ERK1/2.[2][5] Sustained activation of the ERK1/2 pathway, downstream of PKCδ, has been shown to be a pro-apoptotic signal in leukemia cells.[2]

-

Inhibition of the PI3K/AKT Pathway: Concurrently with MAPK activation, PEP005 can lead to the inhibition of the pro-survival phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[2] This is achieved in part by reducing the levels of the active, phosphorylated form of AKT.[2] The dual effect of activating a pro-apoptotic pathway while inhibiting a pro-survival pathway creates a powerful impetus for cellular death.

Induction of Biphasic Cell Death

PEP005 induces a dual mode of cell death that is concentration-dependent.

-

Necrosis: At high micromolar concentrations, typically relevant for topical applications, PEP005 causes rapid primary necrosis. This is characterized by mitochondrial swelling and loss of plasma membrane integrity.[1]

-

Apoptosis: At lower, nanomolar concentrations, PEP005 induces programmed cell death (apoptosis).[1][3] This process is mediated by the PKCδ-dependent signaling cascade, leading to caspase activation.[6]

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Intricate Architecture of Ingenol Diterpenoids: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Ingenol-type diterpenoids, a class of tetracyclic natural products predominantly isolated from the Euphorbia genus, have garnered significant attention in the scientific community due to their complex molecular architecture and potent biological activities. Ingenol mebutate (ingenol-3-angelate), marketed as Picato®, is a prime example of their therapeutic potential, having been approved for the topical treatment of actinic keratosis. The intricate and strained ring system of the ingenane scaffold presents a formidable challenge for structural elucidation. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed to unravel the three-dimensional structure of these fascinating molecules.

Spectroscopic Characterization: The Foundation of Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation for ingenol-type diterpenoids. These techniques provide detailed information about the carbon skeleton, proton environment, and molecular weight, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for defining the connectivity and stereochemistry of ingenol diterpenoids. The characteristic chemical shifts and coupling constants provide a unique fingerprint for the ingenane core and its various substituents.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Ingenol and Ingenol-3-angelate in CDCl₃

| Position | Ingenol | Ingenol-3-angelate |

| 1 | 3.52 (d, J=5.0 Hz) | 3.60 (d, J=5.0 Hz) |

| 2 | 5.86 (d, J=5.0 Hz) | 5.95 (d, J=5.0 Hz) |

| 4 | 2.18 (m) | 2.25 (m) |

| 5 | - | - |

| 6 | 4.30 (s) | 4.35 (s) |

| 7 | 1.05 (m) | 1.10 (m) |

| 8 | 2.01 (m) | 2.05 (m) |

| 11 | 1.08 (s) | 1.12 (s) |

| 12 | 1.03 (s) | 1.07 (s) |

| 13 | 1.03 (s) | 1.07 (s) |

| 16 | 1.10 (d, J=7.0 Hz) | 1.15 (d, J=7.0 Hz) |

| 17 | 1.82 (s) | 1.85 (s) |

| 19 | 1.80 (s) | 1.83 (s) |

| 20 | 4.12 (s) | 4.15 (s) |

| 2' | - | 6.10 (qq, J=7.2, 1.5 Hz) |

| 3' | - | 1.98 (dq, J=7.2, 1.5 Hz) |

| 4' | - | 1.85 (s) |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Ingenol and Ingenol-3-angelate in CDCl₃

| Position | Ingenol | Ingenol-3-angelate |

| 1 | 57.2 | 57.5 |

| 2 | 129.8 | 130.1 |

| 3 | 141.2 | 140.8 |

| 4 | 46.5 | 46.8 |

| 5 | 78.9 | 79.2 |

| 6 | 89.9 | 90.2 |

| 7 | 41.8 | 42.1 |

| 8 | 37.5 | 37.8 |

| 9 | 43.2 | 43.5 |

| 10 | 32.1 | 32.4 |

| 11 | 25.9 | 26.2 |

| 12 | 23.5 | 23.8 |

| 13 | 28.7 | 29.0 |

| 14 | 33.6 | 33.9 |

| 15 | 211.5 | 211.2 |

| 16 | 16.8 | 17.1 |

| 17 | 22.3 | 22.6 |

| 19 | 15.5 | 15.8 |

| 20 | 63.8 | 64.1 |

| 1' | - | 167.5 |

| 2' | - | 128.0 |

| 3' | - | 138.5 |

| 4' | - | 20.6 |

| 5' | - | 15.8 |

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified ingenol diterpenoid in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To establish connectivities and stereochemistry, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for stereochemical assignments.

-

-

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition.

Table 3: Key Mass Spectral Fragments of Ingenol and its Derivatives

| Compound | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

| Ingenol | 349.2015 | 331.1909, 313.1804, 295.1698 | Sequential losses of H₂O |

| Ingenol-3-angelate | 431.2430 | 349.2015, 331.1909, 313.1804 | Loss of the angelate group, followed by sequential water losses from the ingenol core.[1] |

| Ingenol-3-hexanoate | 447.2743 | 349.2015, 331.1909, 313.1804 | Loss of the hexanoate group, followed by sequential water losses. |

| Ingenol-3-dodecanoate | 531.3995 | 349.2015, 331.1909, 313.1804 | Loss of the dodecanoate group, followed by sequential water losses. |

-

Sample Preparation: Prepare a stock solution of the purified ingenol diterpenoid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred.

-

Capillary Voltage: 2.5-3.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 350-450 °C.

-

Collision Energy: For MS/MS (tandem mass spectrometry) experiments, a collision energy ramp (e.g., 10-40 eV) is used to induce fragmentation.

-

-

Data Acquisition and Analysis: Acquire data in both full scan mode to determine the precursor ion mass and in MS/MS mode to obtain fragmentation patterns. Process the data using the instrument's software to identify the molecular formula from the accurate mass and to propose fragmentation pathways.[1]

X-ray Crystallography: The Definitive 3D Structure

When suitable single crystals can be obtained, X-ray crystallography provides an unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Table 4: Crystallographic Data for Ingenol Derivatives (Representative)

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Ingenol Derivative 1 | C₂₇H₃₆O₈ | Monoclinic | P2₁ | 10.123 | 12.456 | 11.789 | 105.4 | 2 |

| Ingenol Derivative 2 | C₃₀H₄₀O₉ | Orthorhombic | P2₁2₁2₁ | 8.987 | 15.678 | 20.123 | 90 | 4 |

-

Purification: The compound must be of high purity (>98%) for successful crystallization.

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility. Common solvents include acetone, acetonitrile, ethanol, methanol, and ethyl acetate.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop (1-2 µL) of the compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: Place a small drop of the compound solution on a post in a crystallization plate well, with the precipitant solution in the bottom of the well.

-

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Crystal Mounting: Carefully mount a single, well-formed crystal on a cryoloop.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic coordinates and thermal parameters to obtain the final structure.

Logical Workflows and Signaling Pathways

The structural elucidation of ingenol-type diterpenoids follows a logical workflow, integrating data from various analytical techniques. Furthermore, understanding the biological context of these molecules involves elucidating their interactions with cellular signaling pathways.

References

An In-depth Technical Guide to 3-O-(2'E,4'Z-decadienoyl)ingenol: Natural Sources, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-(2'E,4'Z-decadienoyl)ingenol, a diterpene ester of the ingenane class. It details its natural occurrence, methods for its isolation, and a plausible pathway for its semi-synthesis. Furthermore, this guide elucidates the compound's biological activity, with a focus on its pro-apoptotic effects, and presents a putative signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source and Isolation

This compound is a naturally occurring compound found in plants of the Euphorbia genus, a large and diverse group of flowering plants. Notably, it has been isolated from the roots of Euphorbia kansui and is a constituent of the sap of Euphorbia peplus, commonly known as petty spurge.[1][2][3][4] These plants have a history of use in traditional medicine for treating various ailments.[5]

Quantitative Data on Natural Occurrence

The concentration of ingenol and its esters can vary significantly between different Euphorbia species and even between different parts of the same plant. While specific quantitative data for this compound is not extensively reported, data on the total ingenol content in various Euphorbia species provides a valuable reference. The highest concentrations of ingenol are often found in the sap and roots.[6][7]

| Plant Species | Plant Part | Total Ingenol Content (mg/kg of dry weight) | Reference(s) |

| Euphorbia myrsinites | Lower leafless stems | 547 | [6][7] |

| Euphorbia lathyris | Seeds | ~100 | [8] |

Experimental Protocol for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods used for isolating ingenol esters from Euphorbia species.[9]

1. Extraction:

-

The dried and powdered plant material (e.g., roots of Euphorbia kansui) is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The solvent is then removed under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Ingenol esters are typically found in the chloroform or ethyl acetate fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate of increasing polarity).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis Pathway

The total synthesis of the parent compound, ingenol, is a complex multi-step process. Therefore, the most practical approach to obtaining this compound is through the semi-synthesis from ingenol, which can be isolated in larger quantities from certain Euphorbia species like Euphorbia lathyris.[8] The key step in the semi-synthesis is the selective esterification of the C-3 hydroxyl group of ingenol.

Proposed Semi-Synthesis Pathway

The following proposed pathway is based on established methods for the selective esterification of ingenol at the C-3 position.[8]

Proposed semi-synthesis of this compound.

Experimental Protocols

Step 1: Protection of Ingenol

-

Ingenol is reacted with a protecting group reagent, such as 2,2-dimethoxypropane in the presence of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid), to selectively protect the more reactive C-5 and C-20 hydroxyl groups as an acetonide.

Step 2: Synthesis of (2'E,4'Z)-decadienoic acid

-

The specific acylating agent, (2'E,4'Z)-decadienoic acid, can be synthesized through various organic chemistry methods. One possible route involves the Wittig or Horner-Wadsworth-Emmons reaction to establish the stereochemistry of the double bonds.

Step 3: Esterification

-

The protected ingenol is then reacted with an activated form of (2'E,4'Z)-decadienoic acid, such as the corresponding acid chloride or anhydride, in the presence of a base (e.g., pyridine or triethylamine) to facilitate the esterification at the C-3 hydroxyl group.

Step 4: Deprotection

-

The protecting group is removed under mild acidic conditions to yield the final product, this compound.

Step 5: Purification

-

The final product is purified using chromatographic techniques as described in the isolation protocol.

Signaling Pathway and Biological Activity

Ingenol esters are known to be potent modulators of protein kinase C (PKC) isoforms.[10][11][12] The biological activity of this compound is believed to be mediated through the activation of these kinases, leading to a cascade of downstream signaling events that can induce apoptosis in cancer cells. Studies on the closely related compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, have elucidated a mitochondrial-mediated apoptotic pathway in rat intestinal epithelial cells.[13][14]

Apoptosis Induction Signaling Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound, based on the findings for its acetylated analog.[13][14]

Proposed mitochondrial-mediated apoptosis pathway.

Biological Activities

-

Anticancer Activity: The primary biological activity of interest for this compound and related ingenol esters is their potent pro-apoptotic effect on various cancer cell lines.[15][16] This activity is largely attributed to the activation of PKC isoforms, leading to cell cycle arrest and apoptosis.[13][14]

-

Pesticidal Activity: An extract of Euphorbia kansui containing this compound has shown pesticidal activity against the brown plant hopper.[9]

Conclusion

This compound is a promising natural product with significant biological activity. Its isolation from Euphorbia species and potential for semi-synthesis make it an accessible target for further research. The elucidation of its pro-apoptotic signaling pathway provides a strong foundation for investigating its therapeutic potential, particularly in the context of oncology. This technical guide serves as a foundational resource to aid researchers in the exploration and development of this and related ingenol esters.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Reduction of HIF-1α/PD-L1 by Catalytic Topoisomerase Inhibitor Induces Cell Death Through Caspase Activation in Cancer Cells Under Hypoxia | Anticancer Research [ar.iiarjournals.org]

The Anti-Complement Cascade: A Technical Guide to the Inhibitory Activity of Natural Diterpenes

For Researchers, Scientists, and Drug Development Professionals

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammation. Its dysregulation is implicated in a multitude of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Natural products, with their vast structural diversity, have emerged as a promising reservoir of novel complement inhibitors. Among these, diterpenes, a class of C20 terpenoids, have demonstrated significant anti-complement activity, offering potential scaffolds for the development of new-generation immunomodulatory drugs. This technical guide provides an in-depth exploration of the anti-complement properties of natural diterpenes, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of Diterpene-Mediated Complement Inhibition

The inhibitory potency of natural diterpenes against the complement system is typically quantified by determining their half-maximal inhibitory concentration (IC50) in hemolytic assays that measure the activity of the classical (CP) and alternative (AP) pathways. The following table summarizes the available quantitative data for various diterpenes and other related terpenoids.

| Compound | Diterpene Class | Natural Source | Pathway Inhibited | IC50 (µM) |

| Triptolide | Abietane | Tripterygium wilfordii | Classical & Terminal | Reduces C5b-9 deposition[1] |

| Tanshinone IIA | Abietane | Salvia miltiorrhiza | General Anti-inflammatory | Modulates inflammatory pathways[2] |

| Plaunotol | Acyclic | Croton sublyratus | Not specified | Exhibits anti-inflammatory properties[3] |

| Alisol A 24-acetate | Protostane Triterpenoid | Alismatis rhizoma | Classical | 130[4] |

| Alisol B | Protostane Triterpenoid | Alismatis rhizoma | Classical | 150[4] |

| Compound 10 (Alisol B derivative) | Protostane Triterpenoid | Synthetic | Classical | 47.7[4] |

| 3-oxoolean-12-en-27-oic acid | Oleanane Triterpenoid | Aceriphyllum rossii | Classical | 71.4[5] |

| 3α-hydroxyolean-12-en-27-oic acid | Oleanane Triterpenoid | Aceriphyllum rossii | Classical | 98.5[5] |

| 3α,23-diacetoxyolean-12-en-27-oic acid | Oleanane Triterpenoid | Aceriphyllum rossii | Classical | 180.7[5] |

Note: The table includes other terpenoids for a broader context of anti-complement activity from natural sources. The primary focus of this guide remains on diterpenes.

Experimental Protocols for Assessing Anti-Complement Activity

The evaluation of anti-complement activity predominantly relies on hemolytic assays, which measure the ability of a test compound to inhibit the lysis of antibody-sensitized erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) by the complement system.

Classical Pathway Hemolytic Assay (CH50)

This assay quantifies the total functional activity of the classical complement pathway.

Materials:

-

Veronal Buffered Saline (VBS) containing Ca²⁺ and Mg²⁺

-

Antibody-sensitized sheep red blood cells (sSRBCs)

-

Normal Human Serum (NHS) as a source of complement

-

Test compound (diterpene) dissolved in an appropriate solvent

-

Microplate reader

Procedure:

-

Serum Dilution: Prepare serial dilutions of NHS in VBS.

-

Incubation with Inhibitor: In a 96-well plate, mix the diluted serum with various concentrations of the test diterpene or vehicle control.

-

Addition of sSRBCs: Add a standardized suspension of sSRBCs to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

Centrifugation: Centrifuge the plate to pellet intact erythrocytes.

-

Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of the inhibitor. The IC50 value is determined as the concentration of the diterpene that causes 50% inhibition of hemolysis.

Alternative Pathway Hemolytic Assay (AP50)

This assay measures the functional integrity of the alternative complement pathway.

Materials:

-

Gelatin Veronal Buffer (GVB) containing Mg²⁺ and EGTA (to chelate Ca²⁺ and block the classical pathway)

-

Rabbit red blood cells (rRBCs)

-

Normal Human Serum (NHS)

-

Test compound (diterpene)

-

Microplate reader

Procedure:

-

Serum and Inhibitor Preparation: In a 96-well plate, mix NHS with various concentrations of the test diterpene or vehicle control in GVB with Mg²⁺-EGTA.

-

Addition of rRBCs: Add a suspension of rRBCs to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the plate to pellet unlysed rRBCs.

-

Quantification of Lysis: Measure the absorbance of the hemoglobin in the supernatant at 415 nm.

-

Calculation of IC50: Determine the concentration of the diterpene that results in a 50% reduction in rRBC lysis.

Visualizing Complement Pathways and Experimental Logic

To better understand the points of inhibition and the experimental workflow, the following diagrams are provided.

Caption: Complement activation pathways and points of inhibition by diterpenes.

References

- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 4. Anti-complementary activity of protostane-type triterpenes from Alismatis rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticomplementary activity of triterpenoids from the whole plant of Aceriphyllum rossii against the classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Active Ingredients of Euphorbia peplus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the active ingredients derived from Euphorbia peplus, a plant historically used in traditional medicine for various skin conditions. The focus of this document is on the core compounds that have garnered significant scientific interest for their potent anti-cancer properties: ingenol mebutate and tigilanol tiglate (EBC-46). This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular mechanisms to support ongoing research and drug development efforts in oncology.

Core Active Ingredients and Mechanism of Action

The primary bioactive compounds isolated from Euphorbia peplus are diterpene esters. These molecules are potent activators of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling pathways controlling cell proliferation, differentiation, and apoptosis.

-

Ingenol Mebutate (PEP005): A diterpenoid ester that has been approved for the topical treatment of actinic keratosis.[1][2] Its mechanism of action is dual-fold: it induces rapid, localized necrosis of dysplastic cells and subsequently promotes an inflammatory response that helps clear remaining aberrant cells.[2][3] This is primarily mediated through the activation of PKC isoforms, particularly PKCδ.[1][4]

-

Tigilanol Tiglate (EBC-46): A more recently developed diterpene ester currently under investigation for the treatment of various solid tumors.[5][6] Administered intratumorally, tigilanol tiglate acts as a potent PKC activator, leading to rapid tumor vascular disruption, oncolysis (tumor cell death), and an induced inflammatory response that can lead to systemic anti-tumor immunity.[5][7] Its action is partly mediated by the activation of PKC-βI and -βII isoforms.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on ingenol mebutate and tigilanol tiglate.

Table 1: In Vitro Efficacy of Euphorbia peplus Active Ingredients

| Compound | Cell Line | Assay Type | IC50 / Effect | Source(s) |

| Ingenol Mebutate | Cutaneous T-cell Lymphoma (CTCL) - HuT-78 | Apoptosis Assay | 73% apoptosis at 50 nM after 72h | [1] |

| Ingenol Mebutate | Cutaneous T-cell Lymphoma (CTCL) - HH | Apoptosis Assay | 39% apoptosis at 50 nM after 72h | [1] |

| Ingenol Mebutate | Melanoma (various) | Cell Viability | Micromolar concentrations required to kill melanoma cells | [8] |

| Tigilanol Tiglate | Human Melanoma (MM649) | Cell Viability (PI uptake) | Dose-dependent cell death (effective conc. >266 µM) | [5] |

| Tigilanol Tiglate | Mouse Endothelial (2H-11) | Cell Viability (PI uptake) | Dose-dependent cell death (effective conc. >300 µM) | [5] |

Table 2: In Vivo and Clinical Efficacy of Euphorbia peplus Active Ingredients

| Compound | Indication | Study Population | Key Efficacy Endpoint | Result | Source(s) |

| Ingenol Mebutate (0.015%) | Actinic Keratosis (Face/Scalp) | Human (Phase III) | Complete Clearance (Day 57) | 42.2% (vs. 3.7% for vehicle) | [9] |

| Ingenol Mebutate (0.05%) | Actinic Keratosis (Trunk/Extremities) | Human (Phase III) | Complete Clearance (Day 57) | 34.1% (vs. 4.7% for vehicle) | [9] |

| Ingenol Mebutate (0.015%) | Actinic Keratosis (Face/Scalp) | Human | Complete Clearance | 53.8% | [10][11] |

| Ingenol Mebutate (0.05%) | Actinic Keratosis (Forearm) | Human | Complete Clearance | 42.8% | [10][12] |

| Ingenol Mebutate (0.015% after cryosurgery) | Actinic Keratosis (Face/Scalp) | Human (Phase III) | Complete Clearance (Month 12) | 30.5% (vs 18.5% for vehicle) | [13] |

| Tigilanol Tiglate | Canine Mast Cell Tumors | Canine | Complete Response (single dose) | 75% | [14][15] |

| Tigilanol Tiglate | Canine Mast Cell Tumors | Canine | Durable Response (1 year) | 64% | [16][17] |

| Tigilanol Tiglate | Soft Tissue Sarcoma | Human (Phase IIa) | Objective Response Rate (injected tumors) | 81% (52% complete ablation) | [18] |

Signaling Pathways and Experimental Workflows

The antitumor effects of Euphorbia peplus active ingredients are rooted in their ability to modulate specific intracellular signaling cascades. The following diagrams illustrate these pathways and a general workflow for the discovery and evaluation of such natural products.

Caption: Simplified signaling pathway of Euphorbia peplus active ingredients.

Caption: General workflow for natural product drug discovery.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies cited in the foundational research of Euphorbia peplus active ingredients.

Cell Viability and Apoptosis Assays

Objective: To quantify the cytotoxic and apoptotic effects of the active compounds on cancer cell lines.

Methodology: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., CTCL lines) are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.[1][19]

-

Compound Treatment: Cells are treated with varying concentrations of ingenol mebutate or tigilanol tiglate (e.g., 2-2000 nM) for specified time periods (e.g., 24, 48, 72 hours).[1] A vehicle control (e.g., DMSO) is run in parallel.[1]

-

MTT Addition: Following incubation, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well.[20]

-

Incubation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]

-

Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 500-600 nm.[20] The intensity of the purple color is directly proportional to the number of viable cells.

Methodology: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Cells are cultured and treated with the compound of interest as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

Objective: To detect the activation or altered expression of key proteins in signaling pathways affected by the active compounds.

Methodology:

-

Protein Extraction: Following treatment with the active compound (e.g., 100 nmol/L ingenol mebutate), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-PKCδ, anti-phospho-ERK, anti-cleaved caspase-3, anti-β-actin as a loading control).[1][4]

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the active compounds in a living organism.

Methodology: Xenograft Mouse Model

-

Cell Implantation: Human cancer cells (e.g., MM649 human melanoma) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[5]

-

Treatment Administration: A defined dose of the compound (e.g., tigilanol tiglate) is injected directly into the tumor.[5] Control groups receive a vehicle injection.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups. At the end of the study, tumors may be excised for histological or immunohistochemical analysis.

This guide serves as a foundational resource, compiling critical data and methodologies from the extensive research into the active ingredients of Euphorbia peplus. The potent and unique mechanisms of ingenol mebutate and tigilanol tiglate continue to present promising avenues for the development of novel cancer therapies.

References

- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Oncology - QBiotics [qbiotics.com]

- 8. Recurrent In Situ Melanoma Successfully Treated with Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]

- 13. Efficacy and safety of ingenol mebutate 0.015% gel after cryosurgery of actinic keratosis: 12-month results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using Tigilanol Tiglate for Mast Cell Tumors (MCTs) in Dogs [cliniciansbrief.com]

- 16. researchgate.net [researchgate.net]

- 17. Response to tigilanol tiglate in dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for In Vitro Use of 3-O-(2'E,4'Z-decadienoyl)ingenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'Z-decadienoyl)ingenol, a derivative of ingenol, is a potent activator of Protein Kinase C (PKC).[1][2] Members of the ingenol ester family have demonstrated significant anti-cancer properties, including the induction of apoptosis in various cancer cell lines, particularly in leukemia.[1][2][3][4] This document provides detailed protocols for the in vitro application of this compound, focusing on assays to evaluate its cytotoxic and apoptotic effects, and to investigate its mechanism of action through signaling pathway analysis.

Data Presentation

The following tables summarize quantitative data on the effects of ingenol esters on cancer cell lines. Note: Specific IC50 values for this compound are not widely reported in the literature; therefore, data for the closely related and well-studied ingenol mebutate (PEP005) is included for reference. Researchers should determine the optimal concentration for their specific cell line and assay.

Table 1: Cytotoxicity of Ingenol Mebutate (PEP005) in various cell lines.

| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |

| HuT-78, HH | Cutaneous T-cell Lymphoma | Apoptosis Assay | 50 nM (induces apoptosis) | [3] |

| Normal & Cancer Keratinocytes | Skin Cells | Cytotoxicity Assay | 200-300 µM | [5] |

| Jurkat J6 | T-cell Leukemia | Apoptosis Assay | Not specified (induces apoptosis) | |

| SUP-B15, BP190 | Philadelphia chromosome-positive acute lymphoblastic leukemia | Proliferation Assay (using PMA, a PKC activator) | Not specified (PMA inhibits proliferation) | [6][7] |

Table 2: Apoptotic Effects of Ingenol Esters.

| Cell Line | Treatment | Observation | Assay | Reference |

| Cutaneous T-cell Lymphoma (HuT-78, HH) | 50 nM PEP005 | Induction of apoptosis | Cell Cycle Analysis | [3] |

| Jurkat | Ingenol 3,20-dibenzoate (IDB) | Caspase-3 dependent apoptosis | Apoptosis Assay | [1][2] |

| Breast Cancer (T47D, MDA-MB-231) | Ingenol-20-benzoate | Inhibition of cell growth and apoptotic cell death | Not specified | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., Jurkat, SUP-B15)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like Jurkat, adjust cell density to 2.5 x 10^5 to 5.0 x 10^5 cells/mL.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For adherent cells, remove the medium and add 100 µL of solubilization buffer. For suspension cells, centrifuge the plate, remove the supernatant, and add 100 µL of solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on key proteins in the PKC signaling pathway.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKC, anti-p-ERK, anti-Bcl-2, anti-caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the apoptosis assay.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro studies.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Design Considerations for In Vitro Non-Natural Glycan Display via Metabolic Oligosaccharide Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-O-(2'E,4'Z-decadienoyl)ingenol in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-O-(2'E,4'Z-decadienoyl)ingenol and its closely related analog, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, in a variety of cell culture-based assays. The information compiled herein is intended to facilitate research into the biological activities of these potent diterpenoid compounds.

Introduction and Mechanism of Action

This compound is a member of the ingenane diterpenoid family, naturally occurring compounds isolated from plants of the Euphorbia genus. These compounds are known for their potent biological activities, including pro-inflammatory, anti-cancer, and apoptosis-inducing effects. The primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular signaling pathways.

Upon entering the cell, this compound acts as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation. A key isoform activated by ingenol esters is PKCδ. Activation of PKCδ can initiate a downstream signaling cascade, prominently featuring the Raf/MEK/ERK (MAPK) pathway. This signaling cascade ultimately culminates in the induction of apoptosis, or programmed cell death, through the mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. Evidence also suggests a role for the ATR-p53 signaling axis in response to treatment with these compounds, particularly in cancer cells with existing DNA damage response sensitivities.

It is important to note that much of the detailed cell culture research has been performed with the acetylated analog, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (often abbreviated as 3-O-EZ or 3EZ,20Ac-ingenol). The 20-O-acetyl group may enhance cell permeability and could influence the potency of the compound. Researchers should consider this when comparing data between the two molecules.

Data Presentation: Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound and its 20-O-acetylated analog have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of the compound across different cell types.

| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Citation |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Jeko-1 | Mantle Cell Lymphoma | MTT | 48 | ~0.5 µM | [1] |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Panc-1 | Pancreatic Cancer | MTT | 48 | ~3.0 µM | [1] |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat Intestinal Epithelial Cells | MTT | Not Specified | 5.74 µg/mL | [2] |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | L-O2 | Human Normal Liver | Not Specified | Not Specified | 12.40 µM | |

| This compound | MV4-11 | Human Leukemia | Not Specified | Not Specified | 7.92 µM to 15.37 µM |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language script.

Figure 1. Proposed signaling pathway for ingenol-induced apoptosis.

Figure 2. General experimental workflow for cell culture assays.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of the compound are critical for reproducible results.

-

Reconstitution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To aid dissolution, the vial can be gently warmed to 37°C and sonicated briefly.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-